molecular formula C22H13BrN4O2 B2863552 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1358979-30-2

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2863552
CAS No.: 1358979-30-2
M. Wt: 445.276
InChI Key: KJYYMJWQJJKXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety. This compound is of interest in medicinal chemistry and materials science due to the pharmacological relevance of phthalazinones (e.g., poly(ADP-ribose) polymerase inhibitors) and the structural versatility of oxadiazoles.

Properties

IUPAC Name

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-9-6-10-16(13-15)27-22(28)18-12-5-4-11-17(18)19(25-27)21-24-20(26-29-21)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYMJWQJJKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazine that incorporates a bromophenyl group and an oxadiazole moiety. This combination has generated interest due to the potential biological activities exhibited by similar compounds, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available phthalazine derivatives. The introduction of the oxadiazole ring is achieved through cyclization reactions involving appropriate precursors such as phenyl hydrazines and carboxylic acids.

Antimicrobial Properties

Research has indicated that compounds containing phthalazine and oxadiazole structures possess significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures exhibit activity against a range of bacterial and fungal strains:

CompoundActivity TypeTarget OrganismMIC (μg/mL)
2dAntifungalCandida albicans1.23
2eAntifungalCandida parapsilosis1.23

The mechanism of action for these compounds often involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity .

Case Studies

A notable study focused on the biological evaluation of synthesized phthalazine derivatives, including those with oxadiazole groups. The results demonstrated that these compounds could inhibit the growth of various pathogens effectively. For example:

  • Compound 5b , a derivative with an alkylated phthalazine moiety, showed promising activity against Staphylococcus aureus and Candida albicans, suggesting that structural modifications can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several factors:

  • Electronegativity : The presence of electronegative atoms (like bromine) enhances the interaction with biological targets.
  • Lipophilicity : Compounds with higher lipophilicity tend to penetrate cellular membranes more effectively, leading to improved biological activity.
  • Functional Groups : The arrangement and type of substituents on the phenyl rings significantly influence the compound's interaction with target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phthalazinone/Oxadiazole) Molecular Weight (g/mol) logP Key Features
Target: 2-(3-Bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 3-Bromophenyl / 3-Phenyl Not reported ~4.4* Bromine enhances lipophilicity; phenyl stabilizes oxadiazole ring.
Analog 1: 2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one 4-Methoxyphenyl / 2-Bromophenyl (methyl-linked) 489.33 4.43 Methoxy group increases solubility; 2-bromophenyl alters steric effects.
Analog 2: 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one 3,4-Dimethylphenyl / 3,4-Dimethylphenyl Not reported Not reported Methyl groups enhance hydrophobicity and electron-donating effects.

*Estimated based on analog data.

Key Observations:

Substituent Position and Electronic Effects: The 3-bromophenyl group on the target compound likely increases lipophilicity (logP ~4.4) compared to analogs with electron-donating groups (e.g., methoxy in Analog 1, logP 4.43). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets . Analog 1’s 2-bromophenyl substituent (vs.

Oxadiazole Modifications :

  • The 3-phenyl substitution on the oxadiazole in the target compound contrasts with Analog 2’s 3,4-dimethylphenyl group. Methyl groups in Analog 2 could improve metabolic stability but reduce solubility compared to the target’s unsubstituted phenyl .

Synthetic Accessibility :

  • highlights that oxadiazoles are typically synthesized via cyclization reactions of 1,3,4-oxadiazole precursors. The target’s synthesis likely follows similar pathways, though substituent positioning (e.g., bromophenyl vs. methyl groups) may require tailored conditions .

Analog 1’s methoxy group, for instance, could enhance solubility for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.